8-Methyldecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 8-Methyldecanoic acid-related compounds, such as 2-amino-8-oxodecanoic acids (Aodas), has been explored through different synthetic routes. For example, the efficient and practical asymmetric syntheses of biologically important (S)-2-amino-8-oxodecanoic ester and its homologues were achieved using the Schollkopf chiral auxiliary, leading to high yield and selectivity (Kim et al., 2003). Another synthesis approach described the creation of L-2-amino-8-oxodecanoic acid, a rare amino acid component of apicidins, from L-glutamic acid in seven steps, highlighting the compound's relevance in producing histone deacetylase inhibitors (Linares et al., 2006).
Scientific Research Applications
Enzymatic Resolution and Catalysis
Research demonstrates the use of 8-Methyldecanoic acid in enzymatic resolution processes. A study showed that lipase from Candida cylindracea can successfully resolve 2-methylalkanoic acids, including 2-methyldecanoic acid, indicating the potential for selective enzymatic processes in organic chemistry (Holmberg et al., 1991).
Liquid Crystals in Materials Science
In materials science, derivatives of 8-Methyldecanoic acid have been used to create novel ferro- and antiferro-electric liquid crystals. These compounds, derived from preen-gland wax of the domestic goose, exhibit unique mesomorphic and electro-optical properties compared to their counterparts with fewer methyl branchings (Heppke et al., 1997).
Study of Chiral Fatty Acid Vesicles
A study on the self-reproduction of vesicles formed by enantiomers of 2-methyldodecanoic acid provides insights into the autocatalytic behaviors of these compounds. The research explored the chiral properties and stability of these vesicles, offering valuable information for the development of self-replicating systems (Morigaki et al., 1997).
Environmental and Analytical Chemistry
In environmental chemistry, the determination of fatty acids, including 8-Methyldecanoic acid, in urban wastewater has been conducted using GC-MS. This method aids in understanding the environmental distribution and impact of various fatty acids (Casado et al., 1998).
Biosynthesis in Microorganisms
Studies on Pseudomonas oleovorans growing on various methyl-branched alkanoic acids, including 8-Methyldecanoic acid, have provided insights into the biosynthesis of poly(β-hydroxyalkanoate)s (PHAs). This research has implications for biodegradable plastic production and the understanding of microbial metabolism (Hazer et al., 1994).
Medical Imaging and Diagnostics
In medical imaging, studies have explored the use of analogs of fatty acids, such as beta-methyl-heptadecanoic acid, as tracers for positron emission tomography (PET) in myocardial imaging. This research contributes to the development of non-invasive diagnostic techniques for heart diseases (Shoup et al., 2005).
Antibacterial Properties
Investigations into the inhibitory action of methyldecanoic acid on Escherichia coli growth highlight its potential antibacterial properties. This study offers insights into the role of fatty acids in bacterial growth control and the integrity of bacterial membranes (Fay & Farías, 1977).
properties
IUPAC Name |
8-methyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKCPRZDCLXOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863578 | |
Record name | 8-Methyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyldecanoic acid | |
CAS RN |
5601-60-5 | |
Record name | 8-Methyldecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-METHYLDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV00F6FM94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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